molecular formula C15H19N5O B14933038 N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

Cat. No.: B14933038
M. Wt: 285.34 g/mol
InChI Key: PJISOKFEFHVJLW-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is a compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the two heterocyclic rings. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound, reducing the time and cost associated with batch processing. The use of automated systems can also improve the consistency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the heterocyclic rings is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can act as a ligand in the study of enzyme-substrate interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)-6-(pyrimidin-2-ylamino)hexanamide
  • N-(pyridin-4-yl)-6-(pyrimidin-2-ylamino)hexanamide
  • N-(pyridin-2-yl)-6-(pyrimidin-4-ylamino)hexanamide

Uniqueness

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to the specific positioning of the pyridine and pyrimidine rings, which can influence its reactivity and binding properties. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-pyridin-2-yl-6-(pyrimidin-2-ylamino)hexanamide

InChI

InChI=1S/C15H19N5O/c21-14(20-13-7-3-5-9-16-13)8-2-1-4-10-17-15-18-11-6-12-19-15/h3,5-7,9,11-12H,1-2,4,8,10H2,(H,16,20,21)(H,17,18,19)

InChI Key

PJISOKFEFHVJLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCCCNC2=NC=CC=N2

Origin of Product

United States

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